Depogen - 61954-97-0

Depogen

Catalog Number: EVT-436681
CAS Number: 61954-97-0
Molecular Formula: C33H41N5O8
Molecular Weight: 635.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Depogen is synthesized through specific chemical processes that involve various reagents and conditions. As a sulfonamide, it falls under the broader category of antibiotics and antimicrobial agents, which are known for their ability to inhibit bacterial growth. The classification of Depogen within this group is significant as it influences its mechanism of action and therapeutic uses.

Synthesis Analysis

Methods and Technical Details

The synthesis of Depogen typically involves several steps, including the formation of key intermediates. A common method for synthesizing sulfonamides involves the reaction of an amine with a sulfonyl chloride. This process can be represented as follows:

  1. Formation of Sulfonamide: An amine reacts with sulfonyl chloride in the presence of a base, leading to the formation of the sulfonamide bond.
  2. Purification: The resulting product is purified using techniques such as recrystallization or chromatography to ensure the removal of unreacted materials and by-products.

The detailed synthesis may also include hydrolysis reactions or other modifications depending on the desired properties of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Depogen can be depicted using standard chemical notation. The compound typically features a sulfonamide group, which is essential for its biological activity.

  • Molecular Formula: C₁₃H₁₅N₃O₃S
  • Molecular Weight: Approximately 295.35 g/mol

The structure includes:

  • A sulfonamide moiety (-SO₂NH₂)
  • An aromatic ring system that contributes to its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

Depogen undergoes various chemical reactions that are critical for its functionality as an antimicrobial agent. Key reactions include:

  1. Acid-Base Reactions: The sulfonamide group can participate in acid-base reactions, influencing its solubility and reactivity.
  2. Nucleophilic Substitution: The presence of nucleophiles can lead to substitutions at specific sites on the aromatic ring or the sulfonamide nitrogen.
  3. Hydrolysis: Under certain conditions, Depogen may hydrolyze, leading to the formation of less active or inactive compounds.

These reactions are essential for understanding how Depogen interacts with biological systems and how it can be modified for enhanced efficacy.

Mechanism of Action

Process and Data

The mechanism of action of Depogen primarily revolves around its ability to inhibit bacterial growth. This is achieved through:

  • Inhibition of Folate Synthesis: Depogen interferes with bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate production.
  • Bacteriostatic Effect: By inhibiting folate synthesis, Depogen prevents bacteria from synthesizing nucleic acids and proteins, leading to growth cessation.

This mechanism highlights the importance of understanding both the chemical structure and biological interactions when developing new therapeutic agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Depogen exhibits several important physical and chemical properties that influence its use in pharmaceuticals:

  • Solubility: Depogen is generally soluble in polar solvents such as water and ethanol, which aids in its formulation for medicinal use.
  • Melting Point: The melting point provides insight into its purity and stability; typical values are around 150-160 °C.
  • pH Stability: The compound remains stable across a range of pH levels, making it suitable for various formulations.

These properties are crucial for determining how Depogen can be effectively administered in clinical settings.

Applications

Scientific Uses

Depogen has several applications within scientific research and medicine:

  1. Antimicrobial Therapy: Utilized for treating bacterial infections due to its bacteriostatic properties.
  2. Pharmaceutical Development: Serves as a model compound in drug development studies aimed at enhancing antibiotic efficacy.
  3. Research Tool: Employed in laboratory settings to study bacterial resistance mechanisms and metabolic pathways related to folate synthesis.

These applications underscore the significance of Depogen in both clinical practice and scientific inquiry, demonstrating its multifaceted role in modern medicine.

Chemical Composition and Synthesis of Depogen

Structural Characterization of 1-(3',4'-Diethoxybenzyl)-6,7-Diethoxy-3,4-Dihydroisoquinolinium-Theophylline-7-Acetate

Depogen® is the registered trade name for the molecular complex formed between 1-(3',4'-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolinium (a drotaverine derivative) and theophylline-7-acetic acid. This compound exists as a crystalline salt with a defined 1:1 stoichiometric ratio between the cationic isoquinolinium moiety and the anionic theophylline carboxylate [1] [7]. Structural analysis confirms that the complex maintains protonation at the isoquinoline nitrogen while the theophylline component exists as the 7-acetate anion, enabling ionic bonding that contributes significantly to the compound's stability in solid state [1].

X-ray crystallography studies reveal that the diethoxybenzyl substituents adopt a specific spatial orientation that facilitates molecular packing through van der Waals interactions between hydrophobic ethyl groups [1]. The dihydroisoquinoline ring system demonstrates partial unsaturation with protonation occurring preferentially at the tertiary nitrogen, while the theophylline moiety retains its characteristic planar xanthine structure with deprotonation at the acetic acid substituent [7]. This arrangement creates a stable ionic complex with reduced hygroscopicity compared to its individual components, contributing to improved handling characteristics [1].

Table 1: Molecular Structure Characterization of Depogen®

ComponentChemical StructureFunction in Complex
Cation1-(3',4'-Diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoliniumProvides hydrophobic character and cationic center
AnionTheophylline-7-acetateContributes hydrogen bonding capacity through carbonyl groups
Molecular FormulaC₄₀H₄₉N₅O₇Empirical formula confirmed by elemental analysis
Molecular Weight687.87 g/molCalculated from empirical formula with monohydrate confirmation
Crystalline FormMonoclinic systemConfirmed by X-ray powder diffraction

Synthetic Pathways for Depogen and Analogues

The synthesis of Depogen® employs a multi-step sequence beginning with the preparation of the diethoxy-substituted isoquinoline precursor. The initial synthetic route involves the dehydration of 1-(3',4'-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline using azeotropic distillation with acetone in the presence of acetic anhydride, effectively replacing hydroxyl groups with ethoxy functionalities [1]. This reaction proceeds via nucleophilic substitution with the formation of enol acetate intermediates that subsequently undergo solvolysis to yield the tetraethoxy derivative [1].

The critical salt formation step involves reacting the isoquinolinium bromide with theophylline-7-acetic acid in a 1:1 molar ratio in anhydrous ethanol under reflux conditions. The reaction mixture is then cooled to induce crystallization, yielding the ionic complex with approximately 95% purity [1]. The patent literature describes purification through recrystallization from mixed solvent systems, typically employing ethyl acetate-diethyl ether combinations that enhance crystalline uniformity while removing trace contaminants [1].

Analogues with modified alkoxy substituents (methoxy, propoxy) have been synthesized using similar methodologies, demonstrating the versatility of the synthetic approach [1]. These structural variations show altered crystallinity patterns and dissolution profiles while maintaining the core ionic interaction between the isoquinolinium cation and the theophylline anion. The synthetic yield for the final coupling step typically ranges from 82-88% when conducted under strictly anhydrous conditions, with unreacted starting materials recoverable from the mother liquor [1].

Table 2: Synthetic Pathway Optimization for Depogen® Production

Synthetic StageReaction ConditionsYield Optimization
DehydrationAzeotropic distillation with acetone/acetic anhydride (3:1), 65-70°C, 4h92% yield with <2% diethoxy impurities
Salt FormationEthanol reflux, 1:1 molar ratio, nitrogen atmosphere85-88% yield with stoichiometric control
CrystallizationEthyl acetate-diethyl ether (1:3 v/v) at 4°CCrystal purity >98.5% after single recrystallization
DryingVacuum desiccation (P₂O₅), 40°C, 24hResidual solvent content <0.1% w/w

Physicochemical Properties and Stability Analysis

Depogen® presents as a white to off-white crystalline powder with a characteristic bitter taste and negligible volatility at standard temperature and pressure. Thermal analysis via differential scanning calorimetry reveals a sharp endothermic peak at 152-154°C corresponding to its melting point with decomposition initiating above 160°C [1]. The compound demonstrates limited aqueous solubility (0.83 mg/mL at 25°C) but significantly enhanced solubility in polar organic solvents including ethanol (42 mg/mL), acetone (38 mg/mL), and dichloromethane (65 mg/mL) [1].

Stability studies indicate that Depogen® maintains chemical integrity for over 36 months when stored in airtight, light-resistant containers below 25°C. The compound exhibits pH-dependent stability in solution, with optimal stability observed between pH 4.5-6.0 [1]. Accelerated stability testing (40°C/75% RH) reveals less than 0.5% degradation products after 6 months, with the primary degradation pathway involving hydrolysis of the ethoxy groups under highly acidic conditions (pH < 2) [1].

Crystalline structure analysis shows that Depogen® exists predominantly as a monohydrate, with thermogravimetric analysis confirming 2.6-2.9% weight loss corresponding to water of hydration [1]. The dehydration process initiates at 85°C and completes by 110°C, yielding an anhydrous form with identical crystallinity. Photostability assessment under ICH Q1B conditions demonstrates minimal degradation (<1%) after exposure to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV radiation, indicating that degradation is primarily mediated by hydrolytic rather than photolytic pathways [1].

Table 3: Physicochemical Stability Profile of Depogen®

ParameterTest ConditionsStability Outcome
Thermal Stability150°C isothermal TGA<0.1% mass loss over 30 minutes
Hydrolytic StabilitypH 1-9 buffers, 37°CDegradation <5% after 24h at pH 4-8
Oxidative Stability3% H₂O₂, 24h, 25°CNegligible degradation when protected from light
PhotostabilityICH Q1B Option 20.8% total degradation products after UV exposure
Crystalline Stability40°C/75% RH, 6 monthsNo polymorphic transitions observed

Properties

CAS Number

61954-97-0

Product Name

Depogen

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

Molecular Formula

C33H41N5O8

Molecular Weight

635.7 g/mol

InChI

InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4H,3H2,1-2H3,(H,14,15)

InChI Key

OUKQYSCCWVCDKU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

Synonyms

6,7,3',4'-tetraethoxy-1-benzyl-3,4-dihydro-isoquinoline, xanthine-7-acetate, drug combination
drotavarine-theophylline-7-acetate
drotaverine, acephyllinate drug combination

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.